molecular formula C22H23NO3 B4876953 3-CYCLOPROPANECARBONYL-1-[3-(2-METHOXYPHENOXY)PROPYL]-1H-INDOLE

3-CYCLOPROPANECARBONYL-1-[3-(2-METHOXYPHENOXY)PROPYL]-1H-INDOLE

Cat. No.: B4876953
M. Wt: 349.4 g/mol
InChI Key: YFMVIUDWABJJCF-UHFFFAOYSA-N
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Description

3-CYCLOPROPANECARBONYL-1-[3-(2-METHOXYPHENOXY)PROPYL]-1H-INDOLE is a complex organic compound that features an indole core structure. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Properties

IUPAC Name

cyclopropyl-[1-[3-(2-methoxyphenoxy)propyl]indol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO3/c1-25-20-9-4-5-10-21(20)26-14-6-13-23-15-18(22(24)16-11-12-16)17-7-2-3-8-19(17)23/h2-5,7-10,15-16H,6,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFMVIUDWABJJCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCCN2C=C(C3=CC=CC=C32)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-CYCLOPROPANECARBONYL-1-[3-(2-METHOXYPHENOXY)PROPYL]-1H-INDOLE typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The cyclopropanecarbonyl group and the 3-(2-methoxyphenoxy)propyl group are then introduced through subsequent reactions, such as Friedel-Crafts acylation and etherification, respectively . Industrial production methods may involve optimized reaction conditions and catalysts to improve yield and purity.

Mechanism of Action

The mechanism of action of 3-CYCLOPROPANECARBONYL-1-[3-(2-METHOXYPHENOXY)PROPYL]-1H-INDOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The indole core can bind to various biological targets, modulating their activity and leading to therapeutic effects . The cyclopropanecarbonyl and 3-(2-methoxyphenoxy)propyl groups may enhance the compound’s binding affinity and selectivity for these targets .

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